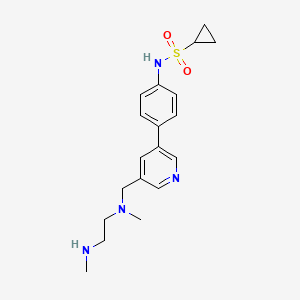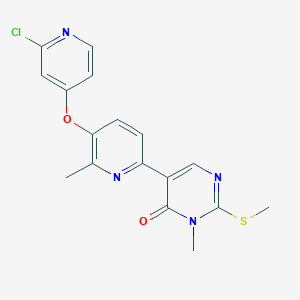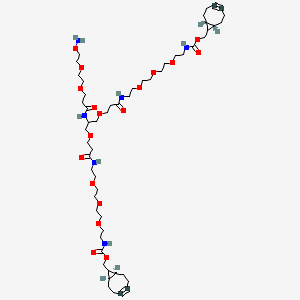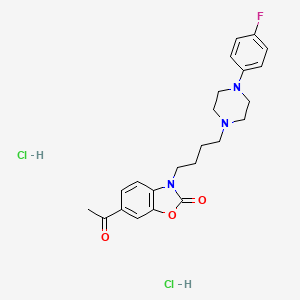![molecular formula C11H15N5Na4O10P2 B15073607 tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate](/img/structure/B15073607.png)
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base, a ribose sugar, and phosphate groups. It is often used in biochemical and pharmaceutical research due to its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate involves multiple steps, including the protection of functional groups, formation of the glycosidic bond, and phosphorylation. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pH levels to ensure optimal conditions for the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted analogs with different functional groups.
Applications De Recherche Scientifique
Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound plays a crucial role in studying cellular processes, including DNA replication and repair.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of antiviral and anticancer drugs.
Industry: The compound is utilized in the production of biochemical assays and diagnostic kits.
Mécanisme D'action
The mechanism of action of tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
NADPH tetrasodium salt hydrate: This compound shares structural similarities with tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate and is used in similar biochemical applications.
MRS 2179 tetrasodium salt: Another related compound, known for its role as a competitive antagonist at P2Y1 receptors.
Uniqueness
This compound is unique due to its specific structure and the presence of methylamino and phosphate groups, which confer distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C11H15N5Na4O10P2 |
|---|---|
Poids moléculaire |
531.17 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate;hydrate |
InChI |
InChI=1S/C11H17N5O9P2.4Na.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;;1H2/q;4*+1;/p-4/t6-,7+,8+;;;;;/m0...../s1 |
Clé InChI |
VBVCXDODWXOVMK-CMOOWVOLSA-J |
SMILES isomérique |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)



![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)


![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-](/img/structure/B15073584.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
![tert-butyl N-[(5S)-5-[(2S)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)carbamoyl]pentyl]carbamate](/img/structure/B15073596.png)
![(E)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B15073603.png)
